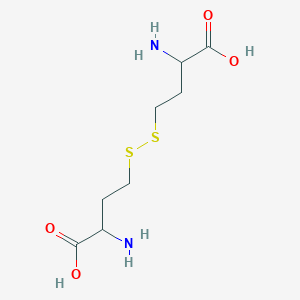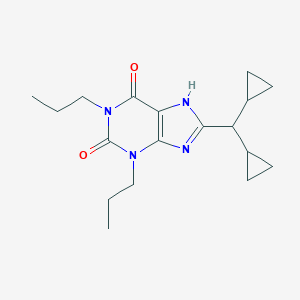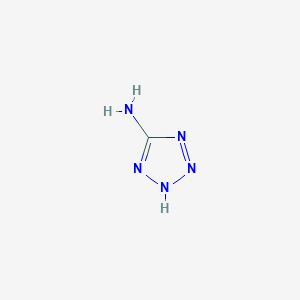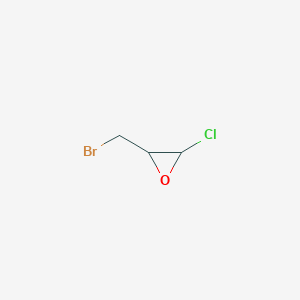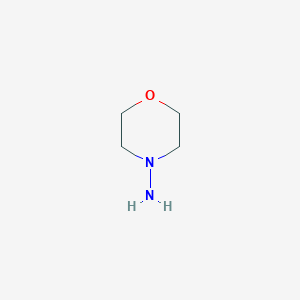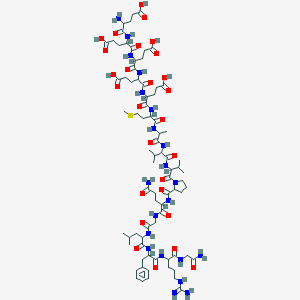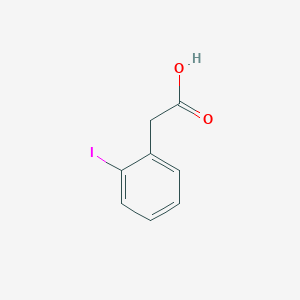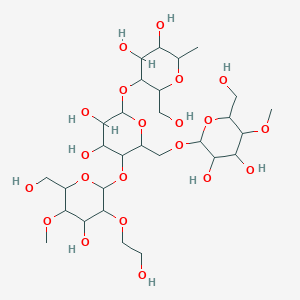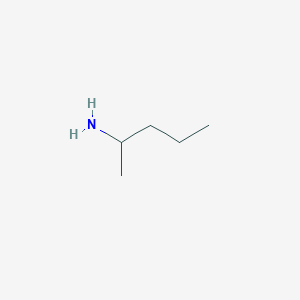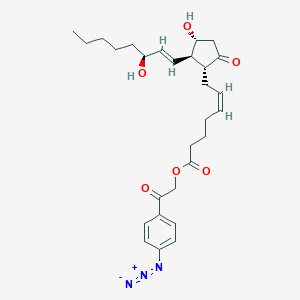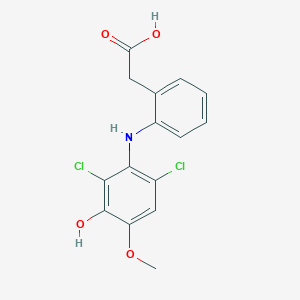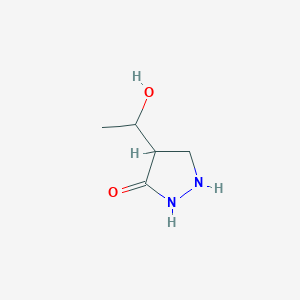
4-(1-Hydroxyethyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyethyl)pyrazolidin-3-one, also known as HEPES, is a zwitterionic buffer commonly used in biological and biochemical research. It is a white crystalline powder that is soluble in water and has a pH range of 6.8-8.2. HEPES is widely used in cell culture, protein purification, and enzyme assays due to its ability to maintain a stable pH and resist changes in temperature.
Wirkmechanismus
4-(1-Hydroxyethyl)pyrazolidin-3-one acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa value of 7.5, which is close to the physiological pH of 7.4. When the pH of a solution containing 4-(1-Hydroxyethyl)pyrazolidin-3-one is too acidic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will accept protons to increase the pH. Conversely, when the pH is too basic, 4-(1-Hydroxyethyl)pyrazolidin-3-one will donate protons to decrease the pH.
Biochemische Und Physiologische Effekte
4-(1-Hydroxyethyl)pyrazolidin-3-one has no known biochemical or physiological effects on cells or organisms. It is a neutral molecule that does not interact with cellular processes or metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-Hydroxyethyl)pyrazolidin-3-one as a buffer is its ability to maintain a stable pH over a wide range of temperatures. It is also non-toxic and does not interfere with biological processes. However, 4-(1-Hydroxyethyl)pyrazolidin-3-one is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. It also has a limited pH range of 6.8-8.2, which may not be suitable for all experiments.
Zukünftige Richtungen
Research on 4-(1-Hydroxyethyl)pyrazolidin-3-one is ongoing, with new applications and modifications being developed. One future direction is the development of 4-(1-Hydroxyethyl)pyrazolidin-3-one-based fluorescent probes for imaging cellular processes. Another direction is the modification of 4-(1-Hydroxyethyl)pyrazolidin-3-one to improve its properties, such as increasing its pH range or reducing its cost. 4-(1-Hydroxyethyl)pyrazolidin-3-one may also be used in the development of new drugs or therapies, although further research is needed in this area.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyethyl)pyrazolidin-3-one is commonly used as a buffer in biological and biochemical research. It is used to maintain a stable pH in cell culture media, protein purification, and enzyme assays. 4-(1-Hydroxyethyl)pyrazolidin-3-one is also used in electrophoresis, DNA sequencing, and in vitro fertilization. Its ability to resist changes in temperature and maintain a stable pH makes it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
132946-37-3 |
|---|---|
Produktname |
4-(1-Hydroxyethyl)pyrazolidin-3-one |
Molekularformel |
C5H10N2O2 |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
4-(1-hydroxyethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-3(8)4-2-6-7-5(4)9/h3-4,6,8H,2H2,1H3,(H,7,9) |
InChI-Schlüssel |
HTBRWEINIHIPEC-UHFFFAOYSA-N |
SMILES |
CC(C1CNNC1=O)O |
Kanonische SMILES |
CC(C1CNNC1=O)O |
Synonyme |
3-Pyrazolidinone,4-(1-hydroxyethyl)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

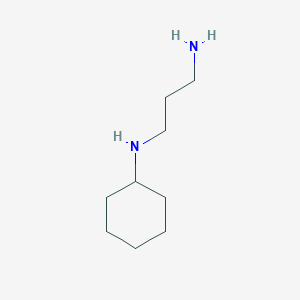
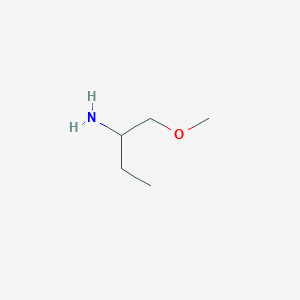
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
